molecular formula C16H22N4O5S2 B11284141 Anticancer agent 208

Anticancer agent 208

カタログ番号: B11284141
分子量: 414.5 g/mol
InChIキー: OUGPNRDVJQTZPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a sulfamoyl group substituted with a 3,4-dimethoxyphenylmethyl moiety and a methylpropanamide side chain. The 1,3,4-thiadiazole scaffold is widely studied for its antimicrobial, anticancer, and enzyme-inhibitory properties due to its electron-deficient nature and ability to engage in hydrogen bonding .

特性

分子式

C16H22N4O5S2

分子量

414.5 g/mol

IUPAC名

N-[5-[(3,4-dimethoxyphenyl)methyl-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C16H22N4O5S2/c1-10(2)14(21)17-15-18-19-16(26-15)27(22,23)20(3)9-11-6-7-12(24-4)13(8-11)25-5/h6-8,10H,9H2,1-5H3,(H,17,18,21)

InChIキー

OUGPNRDVJQTZPG-UHFFFAOYSA-N

正規SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)CC2=CC(=C(C=C2)OC)OC

製品の起源

United States

準備方法

合成経路と反応条件

N-(5-{(3,4-ジメトキシフェニル)メチルスルファモイル}-1,3,4-チアゾール-2-イル)-2-メチルプロパンアミドの合成は、通常、複数の段階を伴います。一般的な方法の1つは、1,3,4-チアゾール環の調製から始まり、これはチオセミカルバジドとカルボン酸またはその誘導体を酸性条件下で環化させることで合成できます。ジメトキシフェニル部分は、求核置換反応によって導入され、適切なジメトキシベンジルハライドがチアゾール中間体と反応します。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産に合わせて最適化されています。これには、反応効率と収率を向上させるための連続フロー反応器の使用が含まれます。さらに、精製工程は、最終生成物の高純度を確保するために、結晶化やクロマトグラフィーなどの技術を使用して簡素化されることがよくあります。

化学反応の分析

科学研究の用途

N-(5-{(3,4-ジメトキシフェニル)メチルスルファモイル}-1,3,4-チアゾール-2-イル)-2-メチルプロパンアミドは、科学研究においていくつかの用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。

    医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について調査されています。

    産業: 特定の電気的または光学的特性を持つ新しい材料の開発に利用されています。

科学的研究の応用

Pharmacological Potential

The compound has been noted for its potential biological activities, which include:

  • Antimicrobial Activity : The thiadiazole ring structure is known to enhance antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
  • Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects due to its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the dimethoxyphenyl moiety is believed to enhance its interaction with biological targets .
  • Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide can be achieved through various synthetic routes involving commercially available reagents. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Compound Structural Features Biological Activity
N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamideThiadiazole ring + Dimethoxyphenyl moietyAntimicrobial, Anticancer
SulfamethoxazoleSulfamoyl groupAntibacterial
3-(4-Methoxyphenyl)-1H-thiadiazoleThiadiazole ringAntimicrobial

Case Studies and Experimental Findings

Several studies have explored the biological activities of thiadiazole derivatives similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide:

  • A study focusing on the anticancer activity of thiadiazole derivatives reported significant growth inhibition in various cancer cell lines .
  • Another investigation into the anti-tuberculosis properties of related compounds highlighted their effectiveness against multidrug-resistant strains .

作用機序

N-(5-{(3,4-ジメトキシフェニル)メチルスルファモイル}-1,3,4-チアゾール-2-イル)-2-メチルプロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで酵素を阻害し、基質のアクセスを阻止する場合があります。また、受容体部位に結合することで受容体活性を調節し、シグナル伝達経路を変更することもできます。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the thiadiazole ring or adjacent functional groups:

Compound Name Molecular Weight Key Substituents Biological Activity (Reported) Reference ID
Target Compound ~453.5 g/mol 3,4-Dimethoxyphenylmethyl, methylpropanamide Antimicrobial (hypothesized)
N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide ~399.5 g/mol 4-Methylphenylmethyl, phenylpropanamide Antifungal, moderate activity
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide ~403.3 g/mol 4-Fluorophenyl, trifluoromethyl Herbicidal, enzyme inhibition
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ~484.6 g/mol Thienopyrimidinone, methylthiadiazole Kinase inhibition, antitumor potential
Key Observations:
  • Sulfamoyl vs. Sulfanyl/Sulfonyl : The sulfamoyl group (SO₂NH) in the target compound may confer stronger hydrogen-bonding capacity relative to sulfanyl (S–) or sulfonyl (SO₂) groups in analogues , impacting target selectivity.
  • Trifluoromethyl Effects : The trifluoromethyl-substituted thiadiazole in exhibits herbicidal activity, suggesting electron-withdrawing groups expand agricultural applications but reduce antimicrobial relevance.

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s dimethoxy groups may reduce aqueous solubility compared to the fluorophenyl derivative , which benefits from polar fluorine atoms.
  • Stability : Sulfamoyl derivatives generally exhibit higher hydrolytic stability than sulfanyl-linked compounds , as seen in accelerated degradation studies under acidic conditions.
  • Target Engagement: Computational docking studies suggest the methylpropanamide side chain in the target compound occupies hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), whereas the thienopyrimidinone derivative targets kinase ATP-binding sites.

生物活性

N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide have shown significant cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)5.71
Compound BHepG2 (Liver)8.9
Compound CPC3 (Prostate)10.0

These findings suggest that the compound may be an effective candidate for further development as an anticancer agent.

Enzyme Inhibition

Thiadiazole derivatives have been studied for their ability to inhibit various enzymes. Notably, some compounds have shown significant inhibition of monoamine oxidase (MAO), which is relevant in the treatment of depression and neurodegenerative disorders.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
Compound D0.060 ± 0.0020.241 ± 0.011
Compound E0.100 ± 0.0050.300 ± 0.015

The data indicates that modifications in the thiadiazole structure can lead to enhanced enzyme inhibitory activity.

The mechanism underlying the anticancer and enzyme inhibitory activities of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide likely involves interactions with cellular pathways that regulate cell proliferation and apoptosis. Studies indicate that compounds with similar structures induce apoptosis in cancer cells through various pathways, including DNA damage and reactive oxygen species generation.

Case Studies

  • Anticancer Efficacy : In a study involving human liver carcinoma cells, compounds structurally related to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .
  • Enzyme Inhibition : Another study focused on the inhibition of MAO-A by thiadiazole derivatives demonstrated that specific structural modifications could significantly enhance inhibitory potency . This suggests that further optimization of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide could yield even more effective inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide?

  • The compound can be synthesized via sulfamoylation of the thiadiazole core. A common approach involves reacting 5-amino-1,3,4-thiadiazole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 80–100°C for 30–60 minutes) has been shown to improve yields and reduce reaction times for similar thiadiazole sulfonamides . For the 3,4-dimethoxyphenylmethyl group, Friedel-Crafts alkylation or nucleophilic substitution may be employed post-sulfonamide formation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thiadiazole C-2 vs. C-5 positions) .
  • Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
  • X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, particularly for thiadiazole rings, which often exhibit planar geometry .
  • Elemental Analysis: Validates purity by matching experimental vs. calculated C/H/N/S percentages .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer Activity: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial Testing: Employ broth microdilution methods (CLSI guidelines) to assess activity against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the 2-methylpropanamide moiety to assess steric/electronic effects .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (thiadiazole) interactions .
  • Metabolic Stability: Evaluate microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition to prioritize derivatives with improved pharmacokinetics .

Q. What mechanistic approaches can elucidate the compound’s mode of action in cancer cells?

  • Apoptosis Assays: Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
  • Molecular Docking: Model interactions with validated targets (e.g., tubulin or topoisomerase II) using AutoDock Vina or similar software .
  • Transcriptomic Profiling: Conduct RNA-seq to identify differentially expressed genes/pathways post-treatment (e.g., p53 or MAPK signaling) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Orthogonal Assays: Validate initial findings with complementary methods (e.g., ATP-based viability assays alongside MTT) to rule out false positives .
  • Structural Verification: Reconfirm compound identity via LC-MS and NMR if discrepancies arise between batches .
  • Standardized Protocols: Adopt consistent cell lines, culture conditions, and dosing regimens (e.g., 48–72 hr exposure) to minimize variability .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiadiazole Sulfonamides

ParameterConditionsReferences
Sulfonylation BaseTriethylamine (1.5 eq), RT → 80°C
Microwave Irradiation100°C, 30 min, 300 W
PurificationRecrystallization (EtOH/H₂O)

Table 2. Common Bioactivity Assays and Metrics

Assay TypeMetricTarget RangeReferences
MTT CytotoxicityIC₅₀ (μM)1–50 μM
AntimicrobialMIC (μg/mL)2–64 μg/mL
Enzyme Inhibition% Inhibition (10 μM)>70%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。